1-((5-(Tert-butyl)-2-ethoxyphenyl)sulfonyl)-4-methylpiperazine
Description
Properties
IUPAC Name |
1-(5-tert-butyl-2-ethoxyphenyl)sulfonyl-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3S/c1-6-22-15-8-7-14(17(2,3)4)13-16(15)23(20,21)19-11-9-18(5)10-12-19/h7-8,13H,6,9-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUDSMYRNKBTKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001157345 | |
| Record name | 1-[[5-(1,1-Dimethylethyl)-2-ethoxyphenyl]sulfonyl]-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001157345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915924-56-0 | |
| Record name | 1-[[5-(1,1-Dimethylethyl)-2-ethoxyphenyl]sulfonyl]-4-methylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915924-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[[5-(1,1-Dimethylethyl)-2-ethoxyphenyl]sulfonyl]-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001157345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-(Tert-butyl)-2-ethoxyphenyl)sulfonyl)-4-methylpiperazine typically involves multiple steps, starting from commercially available precursors. One common route involves the sulfonylation of 4-methylpiperazine with 5-(tert-butyl)-2-ethoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-((5-(Tert-butyl)-2-ethoxyphenyl)sulfonyl)-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced under specific conditions to yield sulfoxide or thiol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Typical reagents include halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
1-((5-(Tert-butyl)-2-ethoxyphenyl)sulfonyl)-4-methylpiperazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((5-(Tert-butyl)-2-ethoxyphenyl)sulfonyl)-4-methylpiperazine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the piperazine ring can interact with various biological pathways, affecting cellular processes.
Comparison with Similar Compounds
Structural Analogues of Sulfonylpiperazines
The following compounds share the sulfonylpiperazine core but differ in substituents on the phenyl ring or piperazine moiety. Key comparisons are summarized in Table 1.
Table 1: Structural and Functional Comparison of Sulfonylpiperazine Derivatives
*Calculated based on C₁₇H₂₆N₂O₃S.
Key Structural Differences and Implications
Phenyl Ring Modifications
- Target Compound vs. Sildenafil: The target compound lacks the pyrazolo[4,3-d]pyrimidin-5-yl group of sildenafil but retains the 4-ethoxyphenylsulfonyl motif.
- Electron-Donating vs. Withdrawing Groups: The tert-butyl group (electron-donating) in the target compound contrasts with bromo (electron-withdrawing) in 1-[(4-bromophenyl)sulfonyl]-4-methylpiperazine.
Piperazine Substitutions
- 4-Methylpiperazine : Present in both the target compound and sildenafil, this group balances solubility and receptor affinity. Hydroxyhongdenafil’s 4-(2-hydroxyethyl)piperazine introduces a polar group, improving aqueous solubility but possibly reducing membrane permeability .
- Piperidine Replacement : Pseudovardenafil replaces piperazine with piperidine, eliminating one nitrogen atom. This reduces hydrogen-bonding capacity and may lower PDE5 selectivity .
Pharmacological and Physicochemical Properties
Lipophilicity and Bioavailability
- The tert-butyl group in the target compound significantly increases logP compared to analogs like 1-[(4-bromophenyl)sulfonyl]-4-methylpiperazine. This enhances metabolic stability but may require formulation adjustments to mitigate poor water solubility .
Biological Activity
1-((5-(Tert-butyl)-2-ethoxyphenyl)sulfonyl)-4-methylpiperazine, identified by CAS number 915924-56-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 340.5 g/mol
- Structure : The compound features a piperazine ring substituted with a sulfonyl group and a tert-butyl ether moiety, which may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound primarily includes antimicrobial effects, particularly against bacterial strains. The following sections detail these activities.
Antimicrobial Activity
Recent studies have demonstrated significant antibacterial properties of this compound against various Gram-positive and Gram-negative bacteria.
The compound exhibits a bactericidal effect, particularly noted in its ability to disrupt biofilm formation, which is critical in treating chronic infections associated with biofilms.
The mechanisms through which this compound exerts its antibacterial effects include:
- Inhibition of Protein Synthesis : The compound interferes with the ribosomal function of bacteria, thereby halting their growth.
- Cell Wall Disruption : It affects the synthesis pathways necessary for maintaining bacterial cell integrity.
These mechanisms were elucidated through various in vitro studies where the compound's interaction with bacterial cells was monitored.
Case Studies and Research Findings
- Study on Staphylococcus aureus Biofilms : A study found that the compound significantly reduced biofilm formation at concentrations ranging from 31.108 to 124.432 μg/mL compared to standard antibiotics like ciprofloxacin . This highlights its potential as an alternative treatment for infections caused by biofilm-forming bacteria.
- Comparative Efficacy Against Other Antibacterials : In comparative assays, the compound showed superior activity against certain strains when compared to traditional antibiotics, suggesting it may be an effective candidate for further development in antimicrobial therapies .
- Synergistic Effects with Other Agents : Preliminary data indicates that combining this compound with other antimicrobial agents might enhance its efficacy, particularly against resistant strains of bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
